molecular formula C11H14N2O B188751 1-Benzoylpyrrolidin-3-amine CAS No. 198210-81-0

1-Benzoylpyrrolidin-3-amine

Cat. No.: B188751
CAS No.: 198210-81-0
M. Wt: 190.24 g/mol
InChI Key: GOCPFGTXVLZUDQ-UHFFFAOYSA-N
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Description

1-Benzoylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. It has a molecular formula of C12H14N2O and is known for its potential therapeutic and industrial applications. This compound has gained significant attention in the scientific community due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpyrrolidin-3-amine can be synthesized through various methods. One common method involves the hydroxylation of 1-benzoylpyrrolidinol using Aspergillus species, followed by stereoselective esterification using a commercial lipase . Another method includes the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: It undergoes substitution reactions, particularly with nucleophiles, to form substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Benzoylpyrrolidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzoylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzoylpyrrolidin-3-amine can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler analog with a similar core structure but lacking the benzoyl group.

    Pyrrolidin-2-one: Another related compound with a lactam ring structure.

    Pyrrolidin-2,5-dione: A compound with two carbonyl groups in the ring, offering different reactivity and properties

Uniqueness: this compound is unique due to its specific benzoyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCPFGTXVLZUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2-aza-2-pyrrolidin-3-ylvinyl)-1,2-dimethoxybenzene (3 mmol) and benzoyl chloride (3.5 mmol), a compound of formula (10), were added to a mixture of dry methylene chloride (15 mL) and sodium carbonate (600 mg). The mixture was stirred for hours and then filtered through a Celite™ bed. Solvent was removed from the filtrate by evaporation, and the residue was dissolved in a mixture of methanesulfonic acid (3.84 g) in 20 mL tetrahydrofuran:water (3:1), and stirred for 60 hours. The solution was neutralized with sodium carbonate, filtered, and solvent removed from the filtrate under reduced pressure. The residue was purified on a silica gel flash chromatography column, to obtain 3-aminopyrrolidinyl phenyl ketone as an oil.
Name
4-(2-aza-2-pyrrolidin-3-ylvinyl)-1,2-dimethoxybenzene
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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